4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This compound exhibits significant biological activities and has garnered attention for its potential applications in medicinal chemistry. The structure features a thiadiazole ring, which is known for its diverse pharmacological properties.
The compound is synthesized through various chemical processes, primarily involving cyclization reactions. Its molecular formula is with a molecular weight of approximately 297.4 g/mol. The compound's unique structure contributes to its distinct chemical and biological properties, making it a subject of interest in scientific research.
4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is classified as a sulfonamide derivative with a thiadiazole moiety. This classification places it within a broader category of compounds known for their antimicrobial and anticancer activities.
The synthesis of 4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the cyclization of acylhydrazines with carboxylic acid derivatives in the presence of reagents such as phosphorus pentasulfide or Lawesson’s reagent.
Industrial production methods are less documented but would generally scale up laboratory synthesis while optimizing conditions for yield and purity.
The molecular structure of 4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide features:
Property | Value |
---|---|
CAS Number | 64256-74-2 |
Molecular Formula | C12H15N3O2S2 |
Molecular Weight | 297.4 g/mol |
IUPAC Name | 4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
InChI | InChI=1S/C12H15N3O2S2/c1-3-4... |
Canonical SMILES | CCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C |
4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide can undergo several types of chemical reactions:
Reagents commonly used include:
These reactions are typically performed under controlled temperatures and inert atmospheres to minimize side reactions.
The mechanism of action for 4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with various molecular targets. The thiadiazole ring is known to disrupt DNA replication processes in bacterial and cancer cells, inhibiting their growth. This compound may also interact with specific enzymes or receptors involved in cellular signaling pathways.
The compound is typically a solid at room temperature with specific melting points dependent on purity.
Key chemical properties include:
4-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide has potential applications in various scientific fields:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9